Curzerene

Description

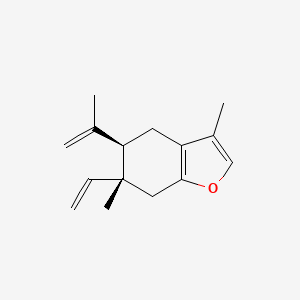

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |

InChI |

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m1/s1 |

InChI Key |

HICAMHOOTMOHPA-HIFRSBDPSA-N |

SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Isomeric SMILES |

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C |

Canonical SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Synonyms |

curzerene |

Origin of Product |

United States |

Foundational & Exploratory

The Ethnobotanical Landscape of Curcuma zedoaria and the Therapeutic Potential of Curzerene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuma zedoaria (Christm.) Roscoe, commonly known as white turmeric or zedoary, is a perennial herb with a rich history of use in traditional medicine systems across Asia.[1][2][3] Its rhizome, characterized by a mango-like fragrance and a bitter, ginger-esque flavor, is a repository of a diverse array of bioactive phytochemicals.[1] Among these is curzerene (B231402), a sesquiterpene that has garnered significant scientific interest for its pharmacological activities. This technical guide provides an in-depth exploration of the ethnobotanical applications of Curcuma zedoaria containing this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key molecular pathways.

Ethnobotanical Uses of Curcuma zedoaria

Historically, various parts of Curcuma zedoaria have been utilized to address a wide spectrum of health concerns. The rhizome is the most commonly used part, both fresh and dried.[2][4]

Traditional Medicinal Applications:

-

Gastrointestinal Disorders: A primary use is in the treatment of digestive ailments such as dyspepsia, flatulence, indigestion, and colic.[2][5][6] It is also traditionally used to manage stress-related ulcers and worm infestations.[2][5]

-

Inflammatory Conditions: The anti-inflammatory properties of white turmeric are leveraged in traditional remedies for arthritis and rheumatism, helping to alleviate pain and reduce inflammation.[2][5]

-

Menstrual and Reproductive Health: It has been traditionally employed to treat menstrual irregularities and as an emmenagogue.[1][2][5] In some traditions, fresh roots are used for leucorrhoeal discharge.[4]

-

Dermatological Applications: Topically, it is used for a variety of skin ailments, including wounds, acne, and hyperpigmentation.[1][2] Leaf paste is applied as a plaster for lymphangitis.[4]

-

Respiratory Ailments: The expectorant properties of C. zedoaria make it a traditional remedy for coughs and colds.[2][5]

-

Other Uses: It has also been used as a diuretic, stimulant, and for treating fever, vomiting, and even cancer in traditional medicine.[2][5][6] The essential oil is used in perfumery and as an ingredient in bitter tonics.[1]

Culinary Uses:

Beyond its medicinal applications, the rhizome of C. zedoaria is a culinary spice. In Indonesia, it is a component of white curry pastes, while in India, it is used fresh in pickles, dals, and chutneys.[1] Thai cuisine utilizes thin strips of the raw rhizome in salads and as an accompaniment to chili pastes.[1]

This compound and Other Bioactive Constituents

Curcuma zedoaria rhizomes contain a complex mixture of phytochemicals, with sesquiterpenoids and curcuminoids being the most prominent. The essential oil is rich in sesquiterpenoids, including this compound, curzerenone (B144611), germacrone, and furanodiene.[7][8] The quantitative composition of the essential oil can vary, with one analysis of a Nepalese sample identifying curzerenone (21.5%), 1,8-cineole (19.6%), and this compound (6.2%) as major components.[7]

Pharmacological Activities and Quantitative Data

Preclinical studies have begun to validate many of the traditional uses of Curcuma zedoaria and have elucidated the pharmacological activities of its constituents, particularly this compound.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antitumor effects across various cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |

| SPC-A1 | Human Lung Adenocarcinoma | 403.8 | 24 | [1] |

| 154.8 | 48 | [1] | ||

| 47.0 | 72 | [1] | ||

| Gemcitabine-resistant | Lung Carcinoma | 24 | Not Specified | [2] |

An in-vivo study on nude mice bearing SPC-A1 human lung adenocarcinoma cells showed that daily administration of this compound (135 mg/kg) significantly inhibited tumor growth.[1]

Anti-inflammatory Activity

The traditional use of C. zedoaria for inflammatory conditions is supported by modern pharmacological studies.

Table 2: Anti-inflammatory Effects of Curcuma zedoaria Extracts

| Experimental Model | Extract Type | Dose | Effect | Citation |

| Carrageenan-induced paw edema in rats | Ethanolic rhizome extract | 250 mg/kg | Significant inhibition of inflammation | [4] |

| 500 mg/kg | Significant inhibition of inflammation | [4] | ||

| Protein denaturation | Ethanolic rhizome extract | 100 µg/mL | 23.70% inhibition | [4][9] |

| 200 µg/mL | 36.78% inhibition | [4][9] | ||

| 300 µg/mL | 53.04% inhibition | [4][9] | ||

| 400 µg/mL | 64.43% inhibition | [4][9] | ||

| 500 µg/mL | 77.15% inhibition | [4][9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the antiproliferative effects of this compound on SPC-A1 cells.[1]

-

Cell Culture: SPC-A1 human lung adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives the vehicle only.

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds and is based on studies with C. zedoaria extracts.[4][10]

-

Animal Model: Wistar albino rats are used.

-

Grouping: The animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the extract).

-

Administration: The test extract or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms underlying the bioactivities of C. zedoaria constituents is ongoing. This compound has been shown to modulate several key signaling pathways, particularly in the context of cancer.

This compound's Anticancer Signaling Pathways

This compound's anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. It has been shown to downregulate the expression of Glutathione (B108866) S-transferase A1 (GSTA1) and A4 (GSTA4), which are involved in detoxification and can contribute to drug resistance.[1][5] Furthermore, this compound can inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[5] In gemcitabine-resistant lung cancer cells, a related compound, curzerenone, was found to activate the p38 MAPK/ERK signaling pathway while inhibiting the NF-κB pathway.[2]

Caption: Simplified signaling pathway of this compound's anticancer activity.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the bioactive compounds from Curcuma zedoaria typically follows a structured workflow.

Caption: General experimental workflow for bioactivity-guided isolation.

Conclusion and Future Directions

Curcuma zedoaria is a valuable resource in traditional medicine, and modern scientific investigation is beginning to unravel the molecular basis for its therapeutic effects. This compound, a key sesquiterpene in its rhizome, exhibits promising anticancer and anti-inflammatory properties. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research and development.

Future research should focus on:

-

Conducting well-designed clinical trials to validate the traditional uses of C. zedoaria in human subjects.[11]

-

Elucidating the detailed molecular mechanisms of action for this compound and other bioactive compounds.

-

Investigating the synergistic effects of the various phytochemicals present in C. zedoaria extracts.

-

Developing standardized extracts and optimized delivery systems to enhance the bioavailability and therapeutic efficacy of its active constituents.

This comprehensive approach will be crucial in translating the rich ethnobotanical knowledge of Curcuma zedoaria into novel, evidence-based therapeutic agents.

References

- 1. Cytotoxic and Antitumor Effects of this compound from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer effects of curzerenone against drug-resistant human lung carcinoma cells are mediated via programmed cell death, loss of mitochondrial membrane potential, ROS, and blocking the ERK/MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses progression of human glioblastoma through inhibition of glutathione S‐transferase A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijddr.in [ijddr.in]

- 11. "Evaluation of Curcuma zedoaria Rosc. in the management of non-alcoholic fatty liver Disease: A Randomized, single blind, controlled trial" - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Curzerene Biosynthetic Pathway in Eugenia uniflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the putative biosynthetic pathway of curzerene (B231402) in Eugenia uniflora. It is now understood that this compound, a prominent sesquiterpenoid identified in the essential oil of this plant, is likely a thermal artifact derived from the natural precursor, furanodiene (B1217673). This document outlines the enzymatic conversion of farnesyl pyrophosphate (FPP) to a germacrene intermediate, its subsequent transformation to furanodiene, and the non-enzymatic, heat-induced Cope rearrangement that yields this compound. This guide consolidates available quantitative data, details relevant experimental protocols for pathway elucidation, and presents visual diagrams of the biochemical route and analytical workflows.

Introduction

Eugenia uniflora, commonly known as the pitanga or Surinam cherry, is a plant rich in essential oils, the majority of which are sesquiterpenes. Among these, this compound has been frequently reported as a major constituent and is associated with various bioactive properties. However, recent studies have demonstrated that this compound is not the primary metabolite in the plant tissue but is formed from the thermal rearrangement of furanodiene during the high temperatures of gas chromatography (GC) analysis.[1][2] Understanding the true biosynthetic pathway is therefore critical for accurate phytochemical analysis and the targeted development of therapeutic agents.

This guide focuses on the proposed biosynthetic sequence, beginning with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), and concluding with the formation of both the native furanodiene and the analytical artifact, this compound.

The Putative Biosynthetic Pathway

The biosynthesis of sesquiterpenoids in plants is a complex process initiated in the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15), the direct precursor to all sesquiterpenes.[3][4]

Enzymatic Synthesis of a Germacrene Intermediate

The first committed step in the formation of furanodiene in Eugenia uniflora is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically a sesquiterpene synthase. While the specific enzyme in E. uniflora has not been isolated and characterized, the formation of germacrene-type sesquiterpenes like furanodiene points towards the action of a germacrene synthase, likely a germacrene A synthase (GAS).[5][6]

This enzyme facilitates the ionization of the diphosphate (B83284) group from FPP, creating a farnesyl cation. This cation then undergoes a 1,10-cyclization to form a germacryl cation, which is subsequently deprotonated to yield a germacrene intermediate, such as (+)-germacrene A.[2][6]

Formation of Furanodiene

The germacrene intermediate is then believed to undergo further enzymatic modification to produce furanodiene. This step likely involves oxidation and subsequent cyclization to form the furan (B31954) ring characteristic of furanodiene. The precise enzymes responsible for this transformation in E. uniflora remain to be elucidated.

Non-Enzymatic Conversion to this compound

This compound is not considered a direct product of enzymatic action in E. uniflora. Instead, it is formed from furanodiene through a[7][7]-sigmatropic rearrangement known as the Cope rearrangement.[8][9] This reaction is thermally induced and readily occurs at the high temperatures used in the injection port of a gas chromatograph.[1] This explains the high abundance of this compound in GC-MS analyses of E. uniflora essential oil, while analyses using "cold" techniques like NMR show a predominance of furanodiene.[1]

Quantitative Data on Sesquiterpene Composition

The following tables summarize the relative abundance of key sesquiterpenes found in the essential oil of Eugenia uniflora leaves, as determined by GC-MS analysis. It is important to note that the values for this compound and furanodiene can be inversely proportional depending on the analytical conditions.

| Sesquiterpene | Relative Percentage (%) | Reference |

| This compound | 40.8 - 42.7 | [10] |

| Germacrene B | 16.19 | [1] |

| Germacrene D | 12.64 | [1] |

| Caryophyllene oxide | 7.6 | [2] |

| β-Elemene | 6.5 | [2] |

| E-Caryophyllene | 4.1 | [2] |

Table 1: Relative percentage of major sesquiterpenes in Eugenia uniflora essential oil from selected studies.

| Study Condition | Furanodiene (%) | This compound (%) | Reference |

| Standard GC-MS (high temp) | 1.2 | 85.1 | [2] |

| Mild GC conditions (100 °C) | 64.7 | 21.6 | [2] |

Table 2: Comparison of furanodiene and this compound concentrations under different GC analytical conditions.

Experimental Protocols

Detailed experimental protocols for the specific enzymes in Eugenia uniflora are not yet available. Therefore, the following sections describe generalized, standard methodologies that are widely used for the investigation of terpene biosynthetic pathways in plants.

Extraction of Essential Oil for Metabolite Analysis

-

Plant Material: Fresh or dried leaves of Eugenia uniflora are used.

-

Hydrodistillation: A known weight of plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored at 4°C in a sealed vial.

-

Solvent Extraction: For analysis of thermolabile compounds, maceration in a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) at room temperature can be performed as an alternative to hydrodistillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane) before injection.

-

GC System: An Agilent or similar gas chromatograph equipped with a mass spectrometer is used.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.

-

Oven Program: The temperature program is optimized to separate the sesquiterpenes. A typical program might be: initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 10 min.

-

Injector and Detector: The injector temperature is a critical parameter. For standard analysis, it is often set to 250°C. To observe thermolabile compounds, a lower injector temperature (e.g., 150°C) should be used. The mass spectrometer is operated in electron ionization (EI) mode (70 eV) with a scan range of m/z 40-500.

-

Compound Identification: Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Sample Preparation: The essential oil or a purified fraction is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments: A suite of 1D and 2D NMR experiments are performed to unambiguously identify the structures of the metabolites, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. These experiments are crucial for distinguishing between isomers like furanodiene and this compound without heat-induced rearrangement.

Putative Terpene Synthase (TPS) Enzyme Assay

-

Enzyme Extraction: Plant tissue is ground in liquid nitrogen, and soluble proteins are extracted using a buffer containing protease inhibitors and reducing agents.

-

Assay Mixture: The assay is typically performed in a buffer containing the protein extract, the substrate farnesyl pyrophosphate (FPP), and a divalent metal cofactor (usually Mg²⁺).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period.

-

Product Extraction: The reaction is stopped, and the terpene products are extracted into an organic solvent (e.g., hexane).

-

Analysis: The extracted products are analyzed by GC-MS to identify the terpenes synthesized by the enzymes in the extract.

Visualizations

Caption: Putative biosynthetic pathway of this compound from FPP in Eugenia uniflora.

Caption: General experimental workflow for investigating the this compound pathway.

Conclusion

The biosynthesis of this compound in Eugenia uniflora is a fascinating example of how analytical methods can influence the interpretation of natural product chemistry. The evidence strongly suggests that the true biosynthetic product is furanodiene, which undergoes a non-enzymatic rearrangement to this compound under thermal stress. This distinction is crucial for researchers in natural product chemistry and drug development, as the biological activities attributed to this compound may, in fact, be due to furanodiene. Future research should focus on the isolation and characterization of the specific germacrene synthase and subsequent oxidative enzymes from E. uniflora to fully elucidate this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 6. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Purified Curzerene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curzerene, a sesquiterpenoid predominantly isolated from the rhizomes of Curcuma species, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of purified this compound. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, outlines experimental protocols for its isolation and characterization, and visualizes its interaction with a critical cellular signaling pathway.

Physical and Chemical Properties

This compound is a volatile, aromatic terpenoid.[1] The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are estimated and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O | [2] |

| Molecular Weight | 216.32 g/mol | [2] |

| CAS Number | 17910-09-7 | [2] |

| Appearance | Oil | [3] |

| Boiling Point | 282.8 ± 40.0 °C (at 760 Torr) | [2] |

| Flash Point | 117.5 ± 14.2 °C | [2] |

| Density | 0.982 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Melting Point | 65.3 °C (estimated) | [1] |

| Refractive Index | 1.538 ± 0.02 (estimated) | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[3] Sparingly soluble in DMSO (1-10 mg/ml) and soluble in ethanol (B145695) (≥10 mg/ml).[5] | [3][5] |

| UV Absorption (λmax) | 220 nm | [5] |

Spectral Data

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is a key identifier. A notable characteristic is a base peak at an m/z of 108.[6]

-

Expected Molecular Ion [M]⁺: ~216.32

-

Reported Base Peak: m/z 108[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise chemical structure of this compound. It's important to note that this compound can be formed from the thermal rearrangement of furanodiene (B1217673) during analytical procedures like gas chromatography, which can affect the spectral data of essential oil analyses.[7] Therefore, NMR data from purified this compound is essential for accurate characterization.

One study on the essential oil of Eugenia uniflora that was thermally treated to induce the conversion of furanodiene to this compound reported the following ¹H NMR signals for this compound in CDCl₃:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.05 (q, J = 1.05 and 2.26 Hz), 5.87 (dd, J = 17.58 and 10.70 Hz), 4.96 (m), 4.88 (m), 2.67 (dl, J = 16.49 Hz), 2.41 (m), 2.35 (dl, J = 16.49 Hz), 2.29 (t, J = 7.37 Hz), 1.91 (d, J = 1.05 Hz), 1.72 (sl), 1.06 (s).[7]

Detailed ¹³C NMR data for purified this compound is not consistently reported in the readily available literature.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the rhizomes of Curcuma zedoaria, based on common laboratory practices for natural product extraction and chromatography.

3.1.1. Extraction

-

Sample Preparation: Obtain dried rhizomes of Curcuma zedoaria and grind them into a fine powder.

-

Solvent Extraction: Perform a Soxhlet extraction or maceration of the powdered rhizomes with a suitable organic solvent such as methanol (B129727) or acetone.[4][8] The choice of solvent can influence the yield and profile of the extracted compounds.

-

Concentration: After extraction, remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

3.1.2. Column Chromatography

-

Stationary Phase: Prepare a chromatography column using silica (B1680970) gel (60-120 mesh) as the stationary phase.[4][8]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the prepared column.

-

Mobile Phase and Elution: Elute the column with a non-polar solvent system, gradually increasing the polarity. A common starting point for the separation of terpenoids is a mixture of hexane (B92381) and ethyl acetate.[4] The polarity is incrementally increased by raising the percentage of ethyl acetate. For instance, start with 100% hexane and gradually increase to a 90:10 hexane:ethyl acetate ratio. The optimal solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect the eluate in fractions.

-

Monitoring: Monitor the separation process using TLC, visualizing the spots under UV light or with a suitable staining reagent. Combine fractions that show a pure spot corresponding to this compound.

-

Final Purification: Concentrate the combined pure fractions under reduced pressure to yield purified this compound.

Workflow for this compound Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Signaling Pathway Interactions: Inhibition of the PI3K/AKT/mTOR Pathway

Recent research has highlighted the significant role of this compound in modulating cellular signaling pathways, particularly in the context of cancer research. This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][9] This pathway is a critical regulator of cell proliferation, growth, survival, and apoptosis. Its dysregulation is a hallmark of many cancers.

This compound's inhibitory action on this pathway leads to several downstream effects, including the induction of G2/M cell cycle arrest and apoptosis.[2][9] Furthermore, it has been observed to downregulate the expression of matrix metalloproteinases (MMPs), such as MMP9, which are crucial for cancer cell invasion and metastasis.[2]

This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, affecting downstream cellular processes.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of purified this compound. The data presented, compiled from various scientific sources, offers a foundational understanding for researchers. The outlined experimental protocols provide a practical starting point for the isolation and characterization of this promising natural compound. Furthermore, the visualization of its interaction with the PI3K/AKT/mTOR signaling pathway underscores its potential as a subject for further investigation in drug discovery, particularly in the field of oncology. Further research is warranted to establish more precise experimental values for all of its physicochemical properties and to fully elucidate its complex pharmacological mechanisms.

References

- 1. This compound, 17910-09-7 [thegoodscentscompany.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. e-nps.or.kr [e-nps.or.kr]

- 5. nacalai.com [nacalai.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. updatepublishing.com [updatepublishing.com]

- 9. scielo.br [scielo.br]

An In-Depth Technical Guide to the Spectral Characterization of Curzerene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectral data used for the characterization of curzerene (B231402), a bioactive sesquiterpenoid found in various medicinal plants like Curcuma zedoaria. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and a key biosynthetic relationship.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the key spectral data compiled from available literature and predictive models.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound.

Table 1: ¹H-NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Inferred Assignment |

| 7.05 | q | 1.05, 2.26 | H-12 |

| 5.87 | dd | 17.58, 10.70 | Vinyl CH |

| 4.96 | m | Vinyl CH ₂ | |

| 4.88 | m | Vinyl CH ₂ | |

| 2.67 | dl | 16.49 | |

| 2.41 | m | ||

| 2.35 | dl | 16.49 | |

| 2.29 | t | 7.37 | |

| 1.91 | d | 1.05 | |

| 1.72 | sl | ||

| 1.06 | s |

Solvent: CDCl₃, Frequency: 400.13 MHz. Data sourced from publicly available research.[1]

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Functional Group |

| ~140-150 | Quaternary | Furan Ring (C=C-O) |

| ~135-145 | Quaternary | Furan Ring (C=C-O) |

| ~110-125 | CH | Furan Ring (C=CH) |

| ~145-150 | CH | Vinyl (-C H=CH₂) |

| ~110-115 | CH₂ | Vinyl (-CH=C H₂) |

| ~40-60 | CH | Aliphatic |

| ~30-50 | Quaternary | Aliphatic |

| ~20-40 | CH₂ | Aliphatic |

| ~15-25 | CH₃ | Methyl |

IR spectroscopy helps in identifying the functional groups present in this compound.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Note: Specific experimental IR spectra for isolated this compound are not widely published. The predicted absorption bands are based on the known functional groups in its structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | =C-H (Aromatic/Vinyl) | Medium |

| ~2960-2850 | C-H Stretch | -C-H (Alkyl) | Strong |

| ~1640-1680 | C=C Stretch | Alkene | Medium-Weak |

| ~1500-1600 | C=C Stretch | Furan Ring | Medium |

| ~1000-1300 | C-O Stretch | Furan Ring (Ether) | Strong |

| ~910 and 990 | C-H Bend | Vinyl (-CH=CH₂) | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Electron Ionization-Mass Spectrometry (EI-MS) Data for this compound

| m/z Ratio | Proposed Fragment | Notes |

| 216 | [C₁₅H₂₀O]⁺ | Molecular Ion (M⁺) |

| 108 | [C₇H₈O]⁺ | Base Peak, characteristic fragmentation |

The fragmentation of this compound is noted to produce a prominent base peak at m/z 108.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced signal resolution, filter the sample through a small plug of glass wool into a clean 5 mm NMR tube.

-

Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H-NMR Acquisition :

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition :

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Sample Preparation : As this compound is often part of an essential oil, it can be analyzed as a neat liquid.

-

Neat Liquid/Oil : Place a small drop of the oil containing this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl salt plates.

-

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal or empty salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

-

Sample Preparation : Dilute the essential oil containing this compound (e.g., 1 µL) in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) (1 mL).

-

GC System :

-

Column : Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector : Set to a temperature of 220-250°C. Inject 1 µL of the sample in split mode.

-

Oven Program : Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature up to a final temperature of around 240-280°C at a rate of 3-5°C/min.

-

-

MS System :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 450.

-

Interface Temperature : Set to 240-280°C.

-

-

Data Analysis : Identify this compound by comparing its retention time and mass spectrum with reference data from spectral libraries (e.g., NIST, Wiley).

Logical Relationships and Workflows

A critical aspect of this compound analysis, particularly in essential oils, is its formation from furanodiene (B1217673) via a thermal rearrangement.

This compound is an elemene-type sesquiterpenoid that can be formed from the germacrene-type precursor, furanodiene, through a[2][2]-sigmatropic reaction known as the Cope rearrangement. This transformation is often induced by the high temperatures used in GC injectors, which can lead to an overestimation of this compound's natural abundance in the essential oil.

References

In Silico Prediction of Curzerene Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curzerene, a sesquiterpenoid found in various medicinal plants, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] While some molecular targets have been experimentally identified, a comprehensive understanding of its mechanism of action remains elusive. This technical guide outlines a systematic in silico approach to predict and elucidate the molecular targets of this compound, thereby accelerating research and development of this promising natural compound for therapeutic applications. The methodologies described herein leverage both ligand-based and structure-based computational techniques to generate a high-confidence list of potential protein targets, providing a solid foundation for subsequent experimental validation.

Introduction to this compound

This compound (C₁₅H₂₀O) is a bicyclic sesquiterpenoid that has been isolated from various plant sources, including Curcuma zedoaria and Commiphora myrrha.[2][4] Preclinical studies have highlighted its potential as a therapeutic agent. For instance, this compound has been shown to inhibit the proliferation of human lung adenocarcinoma cells (SPC-A1) both in vitro and in vivo.[4] One of its known mechanisms in this context is the downregulation of Glutathione S-transferase A1 (GSTA1) protein and mRNA expression.[4][5] Furthermore, it has exhibited cytotoxic effects against other cancer cell lines, including melanoma (SK-MEL-19), gastric (AGP-01), and colon (HCT116) cancer cells.[6] Beyond its anti-cancer properties, this compound has also been noted for its anti-inflammatory and antimicrobial activities.[1][2]

Despite these findings, the full spectrum of this compound's molecular interactions is not yet fully understood. In silico target prediction methods offer a rapid and cost-effective strategy to hypothesize and prioritize potential protein targets for further investigation.

In Silico Target Prediction Methodologies

The prediction of molecular targets for a small molecule like this compound can be approached using two primary computational strategies: ligand-based and structure-based methods.[7][8]

Ligand-Based Approaches

These methods rely on the principle that similar molecules often exhibit similar biological activities by interacting with the same targets.[9]

-

Chemical Similarity Searching: This technique involves comparing the 2D or 3D structure of this compound against databases of compounds with known protein targets. Publicly available databases such as ChEMBL, PubChem, and DrugBank are utilized for this purpose. The similarity is quantified using various molecular fingerprints and similarity indices (e.g., Tanimoto coefficient).

-

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. By building a pharmacophore model for this compound, one can screen large compound libraries to identify other molecules with similar pharmacophoric features and, by extension, shared targets.

-

Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on datasets of compounds with known activities for specific targets.[7] These trained models can then be used to predict the probability of this compound interacting with those targets.

Structure-Based Approaches

When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed to predict binding affinity and mode.

-

Inverse Molecular Docking (Reverse Docking): This is a powerful technique where a single ligand (this compound) is docked against a large library of protein structures.[8] The docking scores, which estimate the binding affinity, are then used to rank the potential targets. Databases of protein structures, such as the Protein Data Bank (PDB), are essential for this approach.

-

Binding Site Similarity Analysis: This method involves comparing the identified binding pocket of a known target with the binding pockets of other proteins. If significant similarity is found, it suggests that this compound might also bind to these other proteins.

Experimental Protocols

This section details the key experimental protocols for the in silico prediction of this compound's molecular targets.

Protocol for Ligand-Based Target Prediction

-

Preparation of this compound Structure:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Chemical Similarity Searching:

-

Select a set of chemical databases (e.g., ChEMBL, PubChem).

-

Choose a molecular fingerprint generation method (e.g., Morgan fingerprints, MACCS keys).

-

Perform a similarity search using the Tanimoto coefficient as the similarity metric.

-

Set a similarity threshold (e.g., >0.85) to retrieve compounds with a high degree of similarity to this compound.

-

Compile a list of known targets for the identified similar compounds.

-

-

Pharmacophore Model Generation:

-

Use a pharmacophore modeling tool (e.g., PharmaGist, LigandScout).

-

Generate a pharmacophore model based on the 3D structure of this compound, identifying key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Screen a database of known drugs and their targets (e.g., DrugBank) against the generated pharmacophore model.

-

Rank the hits based on how well they fit the pharmacophore.

-

Protocol for Structure-Based Target Prediction (Inverse Docking)

-

Preparation of this compound for Docking:

-

Prepare the 3D structure of this compound as described in section 3.1.1.

-

Assign partial charges and define rotatable bonds using a docking software preparation tool (e.g., AutoDockTools).

-

-

Preparation of the Protein Target Library:

-

Download a curated library of human protein structures from the Protein Data Bank (PDB).

-

Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Molecular Docking Simulation:

-

Utilize a molecular docking program (e.g., AutoDock Vina, Glide).

-

Define the binding site for each protein in the library. This can be done by identifying known binding pockets or using pocket detection algorithms.

-

Perform the docking of this compound into the defined binding site of each protein.

-

Calculate the binding affinity (docking score) for each this compound-protein complex.

-

-

Ranking and Filtering of Potential Targets:

-

Rank the proteins based on their docking scores.

-

Filter the results based on criteria such as the biological function of the protein and its relevance to the known activities of this compound (e.g., cancer-related proteins, inflammatory pathway components).

-

Data Presentation

The quantitative data generated from the in silico predictions should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Putative Molecular Targets of this compound Identified through Ligand-Based Methods

| Prediction Method | Database | Similarity Metric/Score | Predicted Target | Known Role of Target |

| Chemical Similarity | ChEMBL | Tanimoto: 0.88 | Protein Kinase XYZ | Cell cycle regulation |

| Pharmacophore | DrugBank | Fit Score: 0.92 | ABC Transporter | Drug resistance |

| Machine Learning | In-house | Probability: 0.75 | Nuclear Receptor Z | Gene expression |

Table 2: Top-Ranked Potential Molecular Targets of this compound from Inverse Docking

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Biological Pathway | Potential Implication |

| GSTA1 (e.g., 1GWC) | -8.5 | Glutathione Metabolism | Anti-cancer |

| Cyclooxygenase-2 (COX-2) | -8.2 | Prostaglandin Synthesis | Anti-inflammatory |

| TNF-alpha | -7.9 | Inflammatory Signaling | Anti-inflammatory |

| DNA Topoisomerase II | -7.5 | DNA Replication | Anti-cancer |

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the complex relationships in bioinformatics workflows and biological pathways.

In Silico Target Prediction Workflow

Caption: Workflow for in silico prediction of this compound's molecular targets.

Hypothesized Signaling Pathway for this compound's Anti-Cancer Effect

Caption: Hypothesized pathway of this compound-induced apoptosis via GSTA1 inhibition.

Conclusion and Future Directions

The in silico methodologies outlined in this guide provide a robust framework for the comprehensive prediction of this compound's molecular targets. By integrating both ligand-based and structure-based approaches, researchers can generate a prioritized list of high-confidence targets for subsequent experimental validation. This will not only deepen our understanding of this compound's mechanism of action but also accelerate its development as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Future work should focus on the experimental validation of the predicted targets using techniques such as enzymatic assays, surface plasmon resonance, and cell-based assays.

References

- 1. CAS 17910-09-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cas 17910-09-7,this compound | lookchem [lookchem.com]

- 4. This compound | CAS:17910-09-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. academic.oup.com [academic.oup.com]

Curzerene's Mechanism of Action in Cancer Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Curzerene (B231402), a sesquiterpene isolated from Curcuma rhizomes, has demonstrated significant anti-cancer properties across various human cancer cell lines. This technical document synthesizes the current understanding of its mechanism of action. This compound exerts its effects by inhibiting cell proliferation, inducing G2/M cell cycle arrest, and promoting apoptosis. Mechanistically, it targets key signaling pathways, notably inhibiting the PI3K/AKT/mTOR axis and downregulating Glutathione (B108866) S-Transferases (GSTs), which leads to increased oxidative stress. These actions culminate in the suppression of malignant phenotypes, including tumor growth, invasion, and migration, highlighting its potential as a candidate for further therapeutic development.

Core Anti-Cancer Activities of this compound

This compound exhibits a multi-faceted approach to combating cancer cell progression, primarily through the inhibition of proliferation, disruption of the cell cycle, induction of programmed cell death, and suppression of metastasis.

Inhibition of Cell Proliferation and Viability

This compound demonstrates potent anti-proliferative and cytotoxic effects in a time- and dose-dependent manner. In human lung adenocarcinoma cells (SPC-A1), its efficacy increases significantly with longer exposure times.[1][2] Similarly, it downregulates the proliferation of glioblastoma cells (U251 and U87) and hepatocellular carcinoma cells (Huh7 and HCCLM3).[3][4] For instance, treatment with this compound for 24 hours reduced the proliferation of U251 glioma cells from 27% to 16% and U87 cells by approximately 30%.[3]

Induction of G2/M Cell Cycle Arrest

A key mechanism of this compound's anti-proliferative action is its ability to halt the cell cycle. Flow cytometry analyses have consistently shown that this compound induces cell cycle arrest at the G2/M phase in human lung adenocarcinoma (SPC-A1) and hepatocellular carcinoma (Huh7, HCCLM3) cells.[1][4] In SPC-A1 cells treated with a 100 µM dose, the percentage of cells arrested in the G2/M phase nearly doubled, increasing from 9.26% in the control group to 17.57%.[1][2] This arrest is associated with the downregulation of critical cell cycle regulatory proteins, including CDK1 and Cyclin B1, in HCC cells.[4][5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in multiple cancer cell lines, including lung, glioma, and liver cancers.[1][3][4] This programmed cell death is mediated by modulating the expression of key apoptosis-related proteins. In hepatocellular carcinoma cells, this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and the executioner proteins cleaved caspase-3 and cleaved PARP, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[4][5] The inhibition of Glutathione S-Transferase A4 (GSTA4) in glioma cells by this compound also promotes apoptosis by increasing intracellular levels of the oxidative stress product 4-hydroxynonenal (B163490) (4-HNE).[3]

Suppression of Invasion and Migration

The metastatic potential of cancer cells is significantly curtailed by this compound. It has been shown to repress the invasion and migration of both glioblastoma and hepatocellular carcinoma cells.[3][4] This anti-metastatic effect is linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are crucial enzymes for the degradation of the extracellular matrix, a key step in tumor invasion.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound's effects on cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) | Citation(s) |

|---|

| SPC-A1 | Human Lung Adenocarcinoma | 403.8 | 154.8 | 47.0 |[1][2] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | G2/M Phase Population (%) | Change from Control | Citation(s) |

|---|---|---|---|---|

| SPC-A1 | Control | 9.26 | - | [1][2] |

| SPC-A1 | 100 µM this compound | 17.57 | +8.31 |[1][2] |

Table 3: Modulation of Key Proteins by this compound in Cancer Cells

| Cell Line(s) | Protein | Effect | Pathway/Process | Citation(s) |

|---|---|---|---|---|

| Huh7, HCCLM3 | p-PI3K, p-AKT, p-mTOR | Downregulated | PI3K/AKT/mTOR | [4][5] |

| U251, U87 | p-mTOR, p-p70S6K | Downregulated | mTOR Signaling | [3] |

| SPC-A1 | GSTA1 | Downregulated | Oxidative Stress | [1] |

| U251, U87 | GSTA4 | Downregulated | Oxidative Stress | [3] |

| Huh7, HCCLM3 | CDK1, Cyclin B1, PCNA | Downregulated | Cell Cycle | [4][5] |

| Huh7, HCCLM3 | Bcl-2 | Downregulated | Apoptosis | [4][5] |

| Huh7, HCCLM3 | Bax, Cleaved Caspase-3 | Upregulated | Apoptosis | [4][5] |

| U251, U87, Huh7, HCCLM3 | MMP9 | Downregulated | Invasion/Metastasis | [3][4] |

| Huh7, HCCLM3 | MMP2 | Downregulated | Invasion/Metastasis |[4][5] |

Molecular Mechanisms and Signaling Pathways

This compound's anti-cancer activities are orchestrated through its interaction with several critical intracellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and growth that is often hyperactivated in cancer. This compound effectively suppresses this pathway in hepatocellular carcinoma and glioblastoma cells.[3][4][5] It restrains the phosphorylation, and thus the activation, of PI3K, AKT, and mTOR.[4][5] In glioblastoma cells, this leads to a significant decrease in the phosphorylation of the downstream effector p70S6 kinase, further confirming the inhibition of the mTOR signaling axis.[3] This blockade is a primary mechanism behind this compound's ability to inhibit proliferation and survival.

Downregulation of Glutathione S-Transferases (GSTs)

This compound targets GSTs, a family of enzymes involved in detoxification. It downregulates GSTA1 in lung adenocarcinoma and GSTA4 in glioblastoma at both the mRNA and protein levels.[1][3] GSTs play a role in protecting cancer cells from oxidative stress by detoxifying reactive aldehydes like 4-HNE.[3] By inhibiting GSTA4, this compound causes an accumulation of intracellular 4-HNE, leading to heightened oxidative stress and the induction of apoptosis in glioma cells.[3]

Key Experimental Methodologies

The following sections detail the standard protocols used to investigate the mechanism of action of this compound.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.

Western Blotting (Protein Expression)

Western blotting is used to detect and quantify specific proteins in a sample. This technique is essential for analyzing changes in signaling pathway components, cell cycle regulators, and apoptotic markers.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Flow Cytometry (Cell Cycle Analysis)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired time.

-

Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, then store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

This compound is a promising natural compound that inhibits cancer progression through a variety of interconnected mechanisms. Its ability to simultaneously induce G2/M cell cycle arrest, trigger apoptosis, and suppress metastasis by targeting fundamental signaling pathways like PI3K/AKT/mTOR and cellular defense mechanisms involving GSTs provides a strong rationale for its consideration in oncology drug development. The data indicate a consistent and potent anti-cancer effect across multiple tumor types, warranting further preclinical and in vivo investigation to fully elucidate its therapeutic potential.

References

- 1. Cytotoxic and Antitumor Effects of this compound from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses progression of human glioblastoma through inhibition of glutathione S‐transferase A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses hepatocellular carcinoma progression through the PI3K/AKT/MTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses Hepatocellular Carcinoma Progression Through the PI3K/AKT/MTOR Pathway [scielo.org.mx]

A Technical Guide to the Natural Sources and Isolation of Curzerene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curzerene (B231402), a bioactive sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes quantitative data on this compound yields, outlines specific experimental protocols, and includes visual representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this promising compound.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various plant species, most notably within the Zingiberaceae (ginger) and Burseraceae (incense) families. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized.

Primary Botanical Sources

-

Curcuma zedoaria (Zedoary): The rhizomes of Curcuma zedoaria, commonly known as white turmeric, are a principal source of this compound.[1] The essential oil extracted from these rhizomes is rich in a variety of sesquiterpenoids, with this compound being a significant constituent.

-

Commiphora myrrha (Myrrh): The oleo-gum resin of Commiphora myrrha, the source of myrrh, is another major natural reservoir of this compound.[2] It is a key component of myrrh essential oil and is also present in the smoke produced from burning the resin.[2]

-

Smyrnium olusatrum (Alexanders): This plant, belonging to the Apiaceae family, has been identified as a notable source of this compound. The essential oil extracted from Smyrnium olusatrum contains a significant percentage of this sesquiterpenoid.[2]

Other Documented Sources

This compound has also been identified in other species, including:

-

Curcuma longa (Turmeric)[3]

-

Curcuma aromatica

-

Curcuma aeruginosa

-

Lindera pulcherrima[4]

-

Caribbean corals of the genus Gorgonia[2]

Quantitative Data on this compound Content

The yield of this compound is highly dependent on the source material and the extraction method employed. The following tables summarize the reported quantitative data for the primary natural sources of this compound.

| Natural Source | Plant Part | Extraction Method | This compound Content (% of Essential Oil) | Reference(s) |

| Curcuma zedoaria | Rhizome | Hydrodistillation | 6.2% | [5] |

| Curcuma aeruginosa | Rhizome | Hydrodistillation | 4.7% | [5] |

| Commiphora myrrha | Oleo-gum resin | Hydrodistillation | 25.89% | [6] |

| Commiphora myrrha | Oleo-gum resin | Solvent Extraction (Methanol) | 185.34 µg/mL (in extract) | [7] |

| Commiphora myrrha | Oleo-gum resin (smoke) | Not specified | 12.97% | [2] |

| Smyrnium olusatrum | Not specified | Hydrodistillation | 13.7% | [2] |

| Eugenia uniflora | Leaves | Hydrodistillation | 21.6% (under mild GC conditions) | [8] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction of the essential oil followed by chromatographic purification to isolate the target compound.

Extraction of Essential Oil

Hydrodistillation is a common method for extracting essential oils from plant materials.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The plant material (e.g., dried and powdered rhizomes of Curcuma zedoaria) is placed in a round-bottom flask.

-

Distilled water is added to the flask at a specified ratio (e.g., a 1:3 or 1:4 material to water ratio).[9]

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

-

The essential oil, being less dense and immiscible with water, forms a separate layer and can be collected.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

-

Optimization: The yield of essential oil can be influenced by factors such as the particle size of the plant material, the water-to-material ratio, and the distillation time.[1][9] For sesquiterpene-rich oils, a distillation time of 3 to 6 hours is often employed.[10]

Solvent extraction is particularly useful for oleo-gum resins like myrrh.

-

Solvents: Polar or semi-polar solvents such as ethanol (B145695) or methanol (B129727) are effective.[11][12]

-

Procedure (for Myrrh Resin):

-

The powdered myrrh resin is macerated in the chosen solvent (e.g., methanol) at a specified ratio.

-

The mixture can be subjected to sonication for a defined period (e.g., 20 minutes) to enhance extraction efficiency.

-

Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction over several hours.

-

The resulting extract is filtered to remove solid residues.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract containing this compound and other components.

-

Chromatographic Purification

Column chromatography is a widely used technique for the preparative separation of compounds from a mixture.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a common choice for the separation of sesquiterpenoids.[13]

-

Mobile Phase (Eluent): A gradient of non-polar to more polar solvents is typically used. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297), with the polarity gradually increased by increasing the proportion of ethyl acetate.[14][15] For instance, the elution can start with 100% n-hexane, followed by stepwise gradients of hexane:ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally pure ethyl acetate.

-

Procedure:

-

A slurry of silica gel in the initial, least polar solvent (e.g., n-hexane) is packed into a glass column.

-

The crude essential oil or extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with the mobile phase, starting with the least polar solvent and gradually increasing the polarity.

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions with a high concentration of this compound are pooled, and the solvent is evaporated to yield the purified compound.

-

For higher purity, preparative HPLC can be employed as a final purification step.

-

Stationary Phase: A reversed-phase C18 column is often suitable for the separation of sesquiterpenes.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol is commonly used.[16]

-

Procedure:

-

An analytical HPLC method is first developed to achieve good separation of this compound from other components.

-

This method is then scaled up to a preparative scale, adjusting the column size, flow rate, and injection volume.

-

The fraction corresponding to the this compound peak is collected.

-

The solvent is removed to obtain the highly purified this compound.

-

Analysis and Characterization

GC-MS is the primary analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.

-

Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[17][18]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.[19][20]

-

Temperature Program: A temperature gradient is employed, for example, starting at 60°C and ramping up to 240°C at a rate of 3-5°C/min.[14][18]

-

Injection: A small volume (e.g., 1 µL) of the diluted essential oil is injected in split mode.

-

Detection: Mass spectrometry is used for detection, with electron impact (EI) ionization at 70 eV.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards.

Note on Thermal Rearrangement: It is crucial to be aware that some sesquiterpenes, such as furanodiene, can thermally rearrange to form this compound in the high-temperature environment of the GC injector port.[3] This can lead to an overestimation of the natural this compound content. Analysis under milder temperature conditions may be necessary for accurate quantification of the native compounds.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Sesquiterpenoid Biosynthesis Pathway

Caption: A simplified overview of the mevalonate pathway leading to sesquiterpenoids.

This compound and the mTOR Signaling Pathway

Caption: this compound's inhibitory effect on the mTOR signaling pathway.

References

- 1. Optimization extraction of rosemary essential oils using hydrodistillation with extraction kinetics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iipseries.org [iipseries.org]

- 6. WO2005005583A1 - Extraction method of active molecular structures from natural resins and/or essential oils - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. Optimization extraction of rosemary essential oils using hydrodistillation with extraction kinetics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP1641903B1 - Extraction method of active molecular structures from natural resins and/or essential oils - Google Patents [patents.google.com]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. Application of high-performance liquid chromatography to the analysis of essential oils. Part 1. Determination of bergaptene. (4-methoxyfuro[3,2-g]chromen-7-one)(8-methoxypsoralen) in oils of bergamot - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. docs.bvsalud.org [docs.bvsalud.org]

- 19. agilent.com [agilent.com]

- 20. scielo.br [scielo.br]

Curzerene's role in traditional Chinese medicine.

An In-Depth Technical Guide to Curzerene's Role in Traditional Chinese Medicine

Introduction

This compound (B231402), a sesquiterpene with the chemical formula C₁₅H₂₀O, is a significant bioactive compound isolated from the rhizomes of various Curcuma species.[1][2][3] These plants, particularly Curcumae Rhizoma (known as "Ezhu" in Chinese), are foundational herbs in Traditional Chinese Medicine (TCM).[1][4][5] In TCM, Ezhu is traditionally used to invigorate blood circulation, eliminate blood stasis, activate qi to resolve stagnation, and alleviate pain.[4][6][7] Modern pharmacological research has identified this compound as one of the key constituents responsible for the therapeutic effects of Ezhu, demonstrating potent anti-cancer and anti-inflammatory properties that provide a molecular basis for its traditional applications.[1][8][9] This guide provides a detailed technical overview of this compound, focusing on its pharmacological mechanisms, quantitative data from preclinical studies, and the experimental protocols used to elucidate its function.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, herbs are seldom used in isolation; their efficacy is understood through their properties, meridian tropism, and role within complex formulas. Curcumae Rhizoma (Ezhu) is characterized as having a warm nature and being attributive to the liver and spleen meridians.[4] Its primary functions are to break up blood stasis and move qi, making it a crucial component in treatments for conditions involving masses (which aligns with the modern concept of tumors), amenorrhea, and pain resulting from stagnation.[4]

TCM distinguishes between Curcumae Rhizoma (Ezhu) and Curcumae Radix (Yujin), even though they can be derived from the same plant species. Ezhu is considered more potent in its blood-invigorating and mass-dispersing capabilities, leading to its frequent use in oncological applications in modern Chinese medicine.[4] The investigation of individual compounds like this compound is a modern approach to understanding and validating the mechanisms behind these centuries-old therapeutic practices.

Pharmacological Activities and Mechanisms of Action

Scientific research has focused on two primary areas of this compound's activity: its cytotoxic effects on cancer cells and its modulatory role in inflammatory processes.

Anti-Cancer Effects

This compound exhibits significant anti-proliferative and pro-apoptotic activity against a range of malignancies, including glioblastoma, lung adenocarcinoma, and hepatocellular carcinoma.[1][8] Its mechanisms are multifaceted, targeting several critical signaling pathways.

1. Inhibition of the mTOR Signaling Pathway: this compound has been shown to inhibit the proliferation of cancer cells by suppressing the activation of the mammalian target of the rapamycin (B549165) (mTOR) pathway.[1][8] It significantly reduces the phosphorylation of mTOR, a key regulator of cell growth, proliferation, and survival, without substantially affecting total mTOR levels.[8][10] This inhibition disrupts downstream signaling, thereby impeding tumor progression.

Caption: this compound inhibits the mTOR signaling pathway.

2. Downregulation of Glutathione (B108866) S-Transferase (GST) and Induction of Apoptosis: A primary mechanism of this compound's anti-cancer action is its ability to downregulate the expression of Glutathione S-Transferase A1 (GSTA1) and A4 (GSTA4) at both the mRNA and protein levels.[1][5][8] GSTs are enzymes that protect cells from oxidative damage by detoxifying harmful compounds. By inhibiting GSTA1/A4, this compound leads to an accumulation of reactive oxygen species (ROS) and cellular damage, which in turn triggers apoptosis (programmed cell death).[1] Furthermore, studies show that this compound can arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing.[5]

Caption: this compound induces apoptosis via GST inhibition.

3. Inhibition of Invasion and Migration: this compound also suppresses the metastatic potential of cancer cells by inhibiting their invasion and migration. This is achieved through the downregulation of Matrix Metalloproteinase 9 (MMP9), an enzyme crucial for degrading the extracellular matrix, a key step in cancer cell invasion.[1][8]

Quantitative Data: Anti-Cancer Effects

The cytotoxic efficacy of this compound has been quantified in various studies. The data below is summarized from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values) | Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | SPC-A1 | Human Lung Adenocarcinoma | 403.8 | 154.8 | 47.0 |[1][5][11] | | U251 | Human Glioblastoma | Time- and dose-dependent proliferation decrease |[8] | | U87 | Human Glioblastoma | Time- and dose-dependent proliferation decrease |[8] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Outcome | Reference(s) |

|---|---|---|---|---|

| SPC-A1 Xenograft | Nude Mice | 135 mg/kg/day | Significant inhibition of tumor growth with low toxicity | [5] |

| U87 Xenograft | Nude Mice | Not specified | Significantly inhibited tumor growth and prolonged survival time |[8] |

Anti-Inflammatory Effects

This compound demonstrates notable anti-inflammatory properties, aligning with the traditional use of Ezhu for pain and inflammation-related conditions. Preclinical studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and inhibit the release of nitric oxide (NO) from macrophages.[8] While the precise signaling pathways for this compound are still under investigation, the mechanisms of related compounds from Curcuma species, such as curcumin, strongly suggest the involvement of the NF-κB pathway.[7][12][13] NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

Reproducible and rigorous methodologies are essential for validating the therapeutic potential of natural products. This section details key experimental protocols used in this compound research.

Extraction and Isolation

This compound is a volatile compound typically extracted from the essential oil of Curcuma rhizomes.

Caption: General workflow for this compound extraction.

Protocol: Hydrodistillation [14][15]

-

Preparation: Air-dried rhizomes are ground into a coarse powder.

-

Extraction: The powdered material is subjected to hydrodistillation for approximately 3 hours using a Clevenger-type apparatus.

-

Collection: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water.

-

Purification: Pure this compound is isolated from the crude oil using techniques like preparative gas chromatography or high-performance centrifugal partition chromatography.[16]

In Vitro Assays

Caption: Workflow for in vitro anticancer evaluation.

1. Cell Viability (MTT Assay) [17]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Incubation: 20 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-